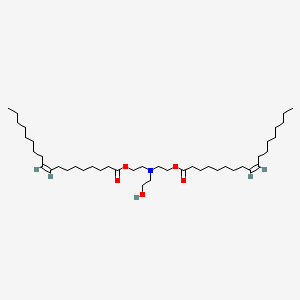
Naphthalene-2,6-dicarbonitrile
Descripción general
Descripción
Naphthalene-2,6-dicarbonitrile is a solid compound . It belongs to the class of naphthalenecarboxylic acids, which are compounds containing a naphthalene moiety with a ring carbon bearing a carboxylic acid group . It is used as a precursor to a new molecular semiconductor .
Synthesis Analysis
The synthesis of Naphthalene-2,6-dicarbonitrile involves a reaction at 335℃ for 1 hour . The reaction vessel is kept in an open state and stirred at 600 r/min. After maintaining the reaction temperature for a certain period, the reaction vessel is closed and connected to a vacuum, adjusting the vacuum inside the reactor to 20-50mbar .Molecular Structure Analysis
The molecular weight of Naphthalene-2,6-dicarbonitrile is 178.19 . Its linear structure formula is C12H6N2 . The InChI key is ZBFVJRBOKDTSMO-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene-2,6-dicarbonitrile is involved in the synthesis of a variety of compounds. It is used as a linker in the construction of covalent organic frameworks .Physical And Chemical Properties Analysis
Naphthalene-2,6-dicarbonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .Aplicaciones Científicas De Investigación
Covalent Organic Frameworks (COFs)
- Scientific Field: Material Science .
- Application Summary: Naphthalene-2,6-Dicarbonitrile is used as a monomer to synthesize COF materials . COFs are a class of porous polymers that are formed by the linkage of organic building blocks through strong covalent bonds. They have potential applications in gas storage, catalysis, and optoelectronics.
Metal-Organic Frameworks (MOFs)
- Scientific Field: Supramolecular Chemistry .
- Application Summary: Naphthalene-2,6-dicarboxylate, a derivative of Naphthalene-2,6-Dicarbonitrile, is used as a ligand to synthesize Y(III) MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Methods of Application: The synthesis of these MOFs involves coordination modulation, which is the addition of competing ligands into MOF syntheses . This method offers programmable access to different MOFs connected by the same ligand .
- Results or Outcomes: Six different Y(III) MOFs were synthesized, all connected by the same naphthalene-2,6-dicarboxylate ligand . The fluorescence sensing ability of one example toward metal cations is reported .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
naphthalene-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462600 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,6-dicarbonitrile | |
CAS RN |
31656-49-2 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)





